molecular formula C7H8N2O2 B3158692 3-(Pyridazin-3-yl)propanoic acid CAS No. 860412-41-5

3-(Pyridazin-3-yl)propanoic acid

Cat. No.: B3158692
CAS No.: 860412-41-5
M. Wt: 152.15 g/mol
InChI Key: UKMAGGUOHIRHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridazin-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridazine ring linked to a propanoic acid moiety. This compound serves as a scaffold for derivatives with applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

3-pyridazin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)4-3-6-2-1-5-8-9-6/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMAGGUOHIRHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridazin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridazine with a suitable propanoic acid derivative. For example, the reaction of pyridazine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate can yield this compound. The reaction typically takes place under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring or the propanoic acid moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Pyridazin-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridazin-3-yl)propanoic acid depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of 3-(Pyridazin-3-yl)propanoic acid and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features
This compound C₇H₇N₂O₂ Pyridazine ring at position 3 167.15 g/mol Base structure; carboxylic acid for hydrogen bonding
3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid C₈H₇ClN₄O₂ Chloro, triazolo-fused pyridazine 226.62 g/mol Enhanced aromaticity; chlorine increases lipophilicity
3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid C₇H₈N₂O₄ Hydroxy and oxo groups on pyridazine 184.15 g/mol Increased solubility due to polar groups; potential keto-enol tautomerism
3-((4-Hydroxyphenyl)amino)propanoic acid C₉H₁₁NO₃ 4-Hydroxyphenylamino substituent 181.19 g/mol Phenolic hydroxyl enhances antioxidant activity; amino linkage
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ α-Amino group, pyridine ring 166.18 g/mol Chiral center; amino acid-like structure with potential biological uptake

Key Observations :

  • Heterocyclic Modifications : The addition of fused rings (e.g., triazolo in ) or substituents (e.g., chloro in , hydroxy/oxo in ) alters electronic density and steric bulk, impacting binding to biological targets.
  • Functional Groups: Carboxylic acid groups enable hydrogen bonding and salt formation, while phenolic () or amino () groups introduce redox or chiral properties.

Physicochemical Properties

  • Solubility : Hydroxy/oxo groups () enhance aqueous solubility (>10 mg/mL) compared to lipophilic chloro-triazolo derivatives (, ~2 mg/mL).
  • Acidity : The carboxylic acid group (pKa ~4.5) dominates acidity, but electron-withdrawing substituents (e.g., chloro in ) lower pKa, increasing ionization at physiological pH.

Biological Activity

3-(Pyridazin-3-yl)propanoic acid, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article delves into its synthesis, mechanism of action, and various biological effects supported by research findings.

Chemical Structure:
The compound features a pyridazine ring substituted with a propanoic acid moiety, which is pivotal for its biological activity.

Synthesis:
The synthesis of this compound typically involves the reaction of pyridazine derivatives with propanoic acid under specific catalytic conditions. A common method includes a palladium-catalyzed coupling reaction, which allows for the formation of the desired compound with high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer progression, leading to anti-inflammatory or anticancer effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has shown promise in preclinical models as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazine derivatives, including this compound. The results indicated that this compound displayed moderate to strong activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
  • Cancer Cell Line Studies : In vitro experiments using human cancer cell lines demonstrated that this compound significantly inhibited cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology .

Comparative Analysis

Property This compound Similar Compounds
Chemical Structure Pyridazine ring with propanoic acidPyridine derivatives
Antimicrobial Activity Moderate to strongVaries; some exhibit lower efficacy
Anticancer Activity Induces apoptosisVaries; some are less effective
Anti-inflammatory Effects Reduces cytokine productionVaries; some lack this property

Q & A

Q. What methods determine the logP (lipophilicity) of this compound?

  • Methodological Answer :
  • Shake-flask method : Partition between octanol and phosphate buffer (pH 7.4). Quantify concentrations via HPLC.
  • Chromatographic approach : Use reverse-phase HPLC (C18 column) with isocratic elution; correlate retention time with known logP standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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